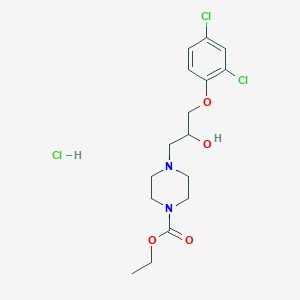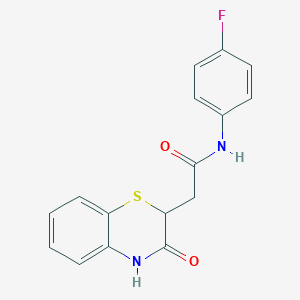![molecular formula C11H11N3O3 B2459907 3-(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)プロパン酸メチル CAS No. 929830-90-0](/img/structure/B2459907.png)
3-(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)プロパン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound features a benzo-fused triazine ring with a methyl ester group attached to a propanoate chain
科学的研究の応用
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity
作用機序
Target of Action
Compounds with similar structures, such as 4-oxobenzo[d]1,2,3-triazin derivatives, have been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an essential enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nerve signal transmission, given its potential role as a cholinesterase inhibitor . The accumulation of acetylcholine due to cholinesterase inhibition can affect various pathways involving this neurotransmitter, leading to downstream effects such as muscle contraction and heart rate regulation.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be metabolically resistant to certain types of degradation , which could potentially enhance their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential role as a cholinesterase inhibitor. This could lead to an overstimulation of nerve cells due to the accumulation of acetylcholine, resulting in symptoms such as muscle weakness, fatigue, and potentially more severe neurological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a nitrile oxide to form the triazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazine ring.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.
類似化合物との比較
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A triazine derivative with hydroxyl groups, known for its metabolic stability and selectivity over various targets.
4H-Benzo[d][1,3]oxazine: A compound with a benzo-fused oxazine ring, showing biological activity in cell proliferation inhibition.
7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one: A triazine derivative with a nitro group, known for its energetic properties.
Uniqueness
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is unique due to its specific structural features, such as the methyl ester group and the propanoate chain
特性
IUPAC Name |
methyl 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJYYJLDFSOBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2459824.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2459826.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)
![2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2459835.png)
![3-[1-(2-carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2459836.png)







